2-(methoxymethyl)-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
The exact mass of the compound this compound is 335.16337692 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(methoxymethyl)-8,8-dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2)9-16-14(17(24)10-20)11-21-19-18(13-7-5-4-6-8-13)15(12-25-3)22-23(16)19/h4-8,11H,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOTZFRJTFUUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=C(C(=NN23)COC)C4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(methoxymethyl)-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a synthetic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 284.36 g/mol. Its structure includes a pyrazoloquinazoline core which is significant for its biological activity.
Anticancer Activity
Recent studies indicate that quinazoline derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells. The IC50 values for these compounds often fall within the micromolar range, indicating effective cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation in a dose-dependent manner .
Antibacterial and Antifungal Activity
Quinazoline derivatives are also recognized for their antibacterial and antifungal properties. In vitro studies have demonstrated that certain analogs exhibit significant inhibitory effects against various bacterial strains. For example, compounds with similar functional groups to this compound have shown minimum inhibitory concentrations (MIC) in the range of 20 to 25 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanism by which quinazoline derivatives exert their biological effects is multifaceted. They may interact with various cellular targets:
- Inhibition of Kinases : Many quinazolines inhibit tyrosine kinases involved in cell signaling pathways that regulate cell growth and survival.
- DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruption in DNA replication and transcription.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.
Case Studies
Several case studies highlight the efficacy of quinazoline derivatives:
- Study on MCF-7 Cells : A derivative similar to our compound was tested on MCF-7 cells and found to induce apoptosis through caspase activation.
- Animal Models : In vivo studies using mouse models demonstrated that administration of quinazoline derivatives significantly reduced tumor size compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
